alpha-Me-D-Phe(4-I)-OH
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Overview
Description
alpha-Me-D-Phe(4-I)-OH: is a synthetic amino acid derivative It is characterized by the presence of a methyl group at the alpha position, a dextro-rotatory phenylalanine backbone, and an iodine atom at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Me-D-Phe(4-I)-OH typically involves the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the Methyl Group: Using methylation reagents to introduce the methyl group at the alpha position.
Iodination: Introducing the iodine atom at the para position of the phenyl ring using iodination reagents.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Phenylalanine derivatives with various substituents at the para position.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Studied for its unique electronic and steric properties.
Biology:
- Incorporated into peptides to study protein structure and function.
- Used in the design of enzyme inhibitors.
Medicine:
- Potential applications in drug design and development.
- Studied for its effects on biological pathways and targets.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Me-D-Phe(4-I)-OH depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, altering their function. The iodine atom and methyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
alpha-Me-D-Phe-OH: Lacks the iodine atom, making it less bulky and potentially less reactive.
D-Phe(4-I)-OH: Lacks the methyl group, affecting its steric properties and reactivity.
alpha-Me-L-Phe(4-I)-OH: The L-enantiomer, which may have different biological activity and properties.
Uniqueness:
- The combination of the methyl group and iodine atom at specific positions makes alpha-Me-D-Phe(4-I)-OH unique in terms of its steric and electronic properties.
- Its specific configuration may result in unique interactions with biological targets and reagents.
Properties
IUPAC Name |
2-amino-3-(4-iodophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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